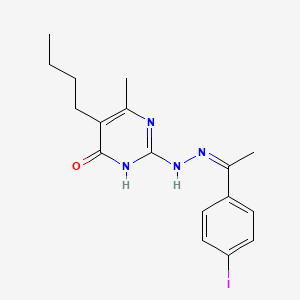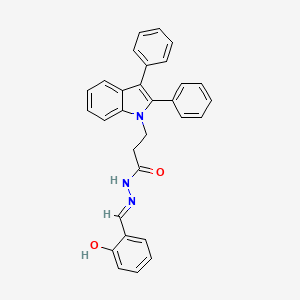
3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide, also known as DIPH, is a synthetic compound with potential therapeutic applications in the field of cancer research. DIPH belongs to the class of indole derivatives that have been shown to exhibit anti-cancer properties.
Mécanisme D'action
The anti-cancer properties of 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide are thought to be mediated through its ability to inhibit the activity of various enzymes and signaling pathways that are essential for cancer cell survival and proliferation. 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote cancer cell invasion and metastasis. 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has also been shown to inhibit the activity of Akt, a signaling pathway that is frequently activated in cancer cells and promotes cell survival and proliferation.
Biochemical and Physiological Effects:
3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent. In addition to its anti-cancer properties, 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been shown to have anti-inflammatory and antioxidant effects. 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has also been shown to inhibit the growth of bacteria and fungi, indicating its potential as a broad-spectrum antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide is its ability to inhibit the growth of various cancer cell lines, indicating its potential as a broad-spectrum anti-cancer agent. Additionally, 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent. However, one limitation of 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
Future research on 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide could focus on improving its solubility and bioavailability, as well as optimizing its anti-cancer properties. Additionally, 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide could be tested in combination with other anti-cancer agents to determine its potential as a synergistic therapy. Further research could also investigate the potential of 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide as an antimicrobial agent, as well as its potential in other therapeutic applications such as anti-inflammatory and antioxidant therapy.
Méthodes De Synthèse
The synthesis of 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide involves the reaction of 2-hydroxybenzaldehyde and 3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide in the presence of acetic acid and ethanol. The reaction takes place under reflux conditions and results in the formation of 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide as a yellow solid. The purity of the compound can be confirmed by melting point determination and spectroscopic analysis.
Applications De Recherche Scientifique
3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells.
Propriétés
IUPAC Name |
3-(2,3-diphenylindol-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O2/c34-27-18-10-7-15-24(27)21-31-32-28(35)19-20-33-26-17-9-8-16-25(26)29(22-11-3-1-4-12-22)30(33)23-13-5-2-6-14-23/h1-18,21,34H,19-20H2,(H,32,35)/b31-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKUIQMGHGOCIQ-NJZRLIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)NN=CC4=CC=CC=C4O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)N/N=C/C4=CC=CC=C4O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6069707.png)
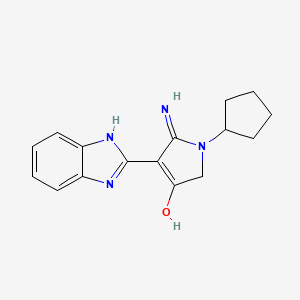
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)-N-(2-thienylmethyl)methanamine](/img/structure/B6069717.png)
methanone](/img/structure/B6069734.png)
![5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B6069746.png)
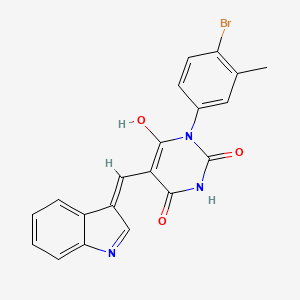
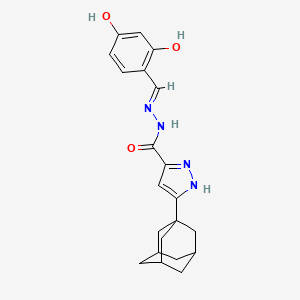
![N-[(1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-3-phenylpropanamide](/img/structure/B6069764.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2-piperidinecarboxamide](/img/structure/B6069778.png)

![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B6069785.png)
![2-{1-isobutyl-4-[4-(trifluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6069791.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B6069796.png)
